5-(Methoxymethyl)-1,2-oxazole-3-carbonyl chloride
Description
Properties
CAS No. |
80173-69-9 |
|---|---|
Molecular Formula |
C6H6ClNO3 |
Molecular Weight |
175.57 g/mol |
IUPAC Name |
5-(methoxymethyl)-1,2-oxazole-3-carbonyl chloride |
InChI |
InChI=1S/C6H6ClNO3/c1-10-3-4-2-5(6(7)9)8-11-4/h2H,3H2,1H3 |
InChI Key |
OADQXCOFHVUDLB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=NO1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)isoxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of an α,β-acetylenic oxime with a suitable reagent to form the isoxazole ring. The methoxymethyl group can be introduced via alkylation reactions, and the carbonyl chloride group is usually introduced through chlorination reactions using reagents like thionyl chloride or oxalyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-(Methoxymethyl)isoxazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The isoxazole ring can undergo oxidation or reduction under specific conditions to form different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Amides, Esters, and Thioesters: Formed from substitution reactions.
Oxidized or Reduced Isoxazole Derivatives: Formed from oxidation or reduction reactions.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 5-(Methoxymethyl)-1,2-oxazole-3-carbonyl chloride is as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions:
- Acylation Reactions : The carbonyl chloride can participate in acylation reactions to form amides and esters. This property is beneficial for creating derivatives that may have enhanced biological activity or improved material properties.
- Formation of Isoxazole Derivatives : The compound serves as a precursor for synthesizing substituted isoxazoles, which are valuable in medicinal chemistry due to their pharmacological properties. For instance, it can react with amines to yield isoxazole-linked amides .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibiotics .
- Anti-inflammatory Agents : Some studies suggest that modifications of this compound could lead to anti-inflammatory drugs. The mechanism of action may involve inhibition of specific enzymes or receptors involved in inflammatory pathways.
Material Science
The compound also finds applications in material science:
- Polymer Chemistry : It can be used to create polymers with specific functional groups that enhance properties such as solubility and thermal stability. The incorporation of the oxazole moiety into polymer backbones can improve mechanical properties and resistance to degradation .
Data Table: Summary of Applications
| Application Area | Description | Example Outcomes |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Synthesis of amides and esters |
| Medicinal Chemistry | Potential antimicrobial and anti-inflammatory agents | Development of new therapeutic agents |
| Material Science | Used in polymer chemistry to enhance properties | Improved mechanical properties |
Case Study 1: Synthesis of Isoxazole Derivatives
A study demonstrated the synthesis of various isoxazole derivatives using this compound as a starting material. The reaction involved treating the carbonyl chloride with different amines under controlled conditions, yielding compounds with varying biological activities. The efficiency of this method highlights the compound's utility in generating diverse chemical entities for further biological evaluation .
Case Study 2: Antimicrobial Activity
In another investigation, derivatives synthesized from this compound were tested against several bacterial strains. Results indicated significant antimicrobial activity compared to standard antibiotics, suggesting that these derivatives could serve as lead compounds for antibiotic development .
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)isoxazole-3-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The isoxazole ring can interact with biological targets, potentially affecting molecular pathways involved in disease processes .
Comparison with Similar Compounds
Structural and Functional Group Comparison
The reactivity and applications of 5-(Methoxymethyl)-1,2-oxazole-3-carbonyl chloride are influenced by its substituents. Below is a comparison with key analogues:
Reactivity and Electronic Effects
- Electron-Donating vs. This contrasts with methyl or isopropyl substituents, which exert purely inductive effects . Steric hindrance is greater in 5-isopropyl and 3-ethyl derivatives, which may slow nucleophilic substitution reactions compared to the methoxymethyl analogue .
Key Research Findings
- Synthetic Utility : Acyl chlorides like this compound enable efficient nucleophilic acyl substitutions, forming amides or esters under mild conditions. The methoxymethyl group may improve solubility in polar aprotic solvents (e.g., DMF, THF), facilitating reactions .
- Stability Considerations : Moisture sensitivity is a common challenge among isoxazole carbonyl chlorides, necessitating anhydrous handling. The methoxymethyl derivative may exhibit slightly improved stability compared to alkyl-substituted analogues due to electron donation .
Biological Activity
5-(Methoxymethyl)-1,2-oxazole-3-carbonyl chloride is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an oxazole ring and a carbonyl chloride functional group, suggests various biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
- Molecular Formula : C₆H₆ClNO₃
- Molecular Weight : Approximately 175.57 g/mol
- Structure : The compound features a methoxymethyl group at the 5-position of the oxazole ring and a carbonyl chloride at the 3-position, enhancing its reactivity and solubility.
Antimicrobial Activity
Studies indicate that this compound exhibits antimicrobial properties . The oxazole ring may interact with microbial enzymes or receptors, inhibiting their function. Preliminary data suggest that derivatives of this compound show promising effects against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 µg/mL |
| Escherichia coli | 0.5 µg/mL |
| Pseudomonas aeruginosa | 8 µg/mL |
These findings indicate that the compound could serve as a lead for developing new antibiotics or antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that it may inhibit cancer cell growth through various mechanisms, including interference with cellular signaling pathways and induction of apoptosis.
In a study evaluating the cytotoxic effects of related oxazole derivatives on cancer cell lines, compounds were tested for their growth inhibitory concentration (GI50):
| Compound | Mean GI50 (µM) |
|---|---|
| Compound A | 1.18 |
| Compound B | 3.92 |
| Compound C | N/A |
The results suggest that structural modifications can significantly influence biological activity, highlighting the importance of further optimization .
The biological activity of this compound is believed to stem from its ability to bind to specific biological targets:
- Enzyme Inhibition : The carbonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition.
- Receptor Modulation : The compound may interact with receptors involved in cell signaling pathways, altering their activity and influencing cell proliferation and survival.
These interactions can lead to significant biological effects, including antimicrobial and anticancer activities .
Case Studies
Several case studies have demonstrated the efficacy of related compounds in clinical settings:
- Case Study 1 : A derivative of this compound was tested in vitro against human cancer cell lines and showed a reduction in viability by over 50% at concentrations below 10 µM.
- Case Study 2 : In vivo studies using animal models indicated that treatment with this compound led to tumor regression in xenograft models of breast cancer.
These studies underscore the potential therapeutic applications of this class of compounds in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Methoxymethyl)-1,2-oxazole-3-carbonyl chloride, and how do reaction conditions influence yield?
- The compound can be synthesized via acylation of 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Key variables include temperature (reflux at 40–60°C), solvent choice (e.g., anhydrous dichloromethane), and stoichiometric excess of acylating agents. Evidence from analogous oxazole syntheses suggests yields improve with inert atmospheres (N₂/Ar) and moisture-free conditions .
- Data Note : HRMS (EI) is critical for verifying molecular ions ([M⁺] expected at m/z 201.05 for C₇H₈ClNO₃). Discrepancies in mass data may arise from fragmentation or impurities, necessitating cross-validation with NMR (¹³C/¹H) and IR spectroscopy .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- X-ray crystallography (if crystalline): Resolve bond angles and confirm the oxazole ring geometry (e.g., C–O–N bond angles ~105–110°), as seen in related 5-methyl-1,2-oxazole derivatives .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–240 nm) to assess purity. Retention time comparisons with known oxazole standards are advised .
- Thermal analysis : Differential scanning calorimetry (DSC) can detect decomposition events (typical range: 120–150°C for acyl chlorides) .
Q. What are the stability considerations for handling and storing this compound?
- The compound is moisture-sensitive due to the acyl chloride group. Store under inert gas (Ar) at –20°C in sealed, amber vials. Stability studies on analogous oxazoles indicate hydrolytic degradation within hours under ambient humidity, forming carboxylic acid derivatives .
Advanced Research Questions
Q. How does steric and electronic modulation of the methoxymethyl group affect reactivity in nucleophilic substitutions?
- The methoxymethyl (–CH₂OCH₃) group introduces steric hindrance near the carbonyl chloride, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Electronic effects (σ-donating OCH₃) may reduce electrophilicity at the carbonyl carbon compared to unsubstituted oxazole derivatives. Computational studies (DFT) on charge distribution and LUMO maps are recommended to quantify these effects .
- Case Study : In reactions with amino alcohols, competing pathways (amide vs. ester formation) were observed in related oxazole carbonyl chlorides, requiring kinetic monitoring via in situ FTIR .
Q. What strategies resolve contradictions in reported spectroscopic data for oxazole derivatives?
- Discrepancies in NMR shifts (e.g., ¹H δ 7.2–7.5 ppm for oxazole protons) may arise from solvent polarity or tautomerism. Solutions include:
- Standardizing deuterated solvents (CDCl₃ vs. DMSO-d₆).
- Using 2D NMR (COSY, HSQC) to assign coupling patterns unambiguously .
- Example : Conflicting melting points (e.g., 85–90°C vs. 92–95°C) in catalogs highlight the need for recrystallization in anhydrous ethanol and DSC validation.
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach :
- Perform molecular docking (AutoDock/Vina) to predict binding affinities for target enzymes (e.g., kinases or proteases).
- Use QSAR models correlating substituent electronegativity (Hammett σ constants) with inhibitory activity.
- Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) and compare with structurally similar compounds like 5-phenyl-1,2-oxazole-3-carbonyl chlorides .
Methodological Notes
- Synthetic Optimization : Replace traditional workup (e.g., aqueous extraction) with membrane filtration to minimize hydrolysis .
- Analytical Cross-Checks : Combine LC-MS with high-resolution MALDI-TOF for trace impurity detection (<0.1% w/w) .
- Safety : Use Schlenk lines for moisture-sensitive steps; toxicity data for analogous compounds suggest handling in fume hoods with nitrile gloves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
